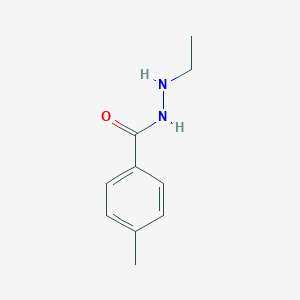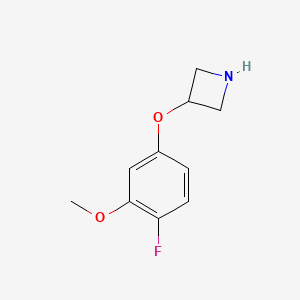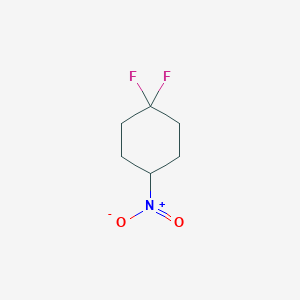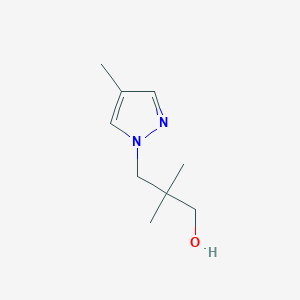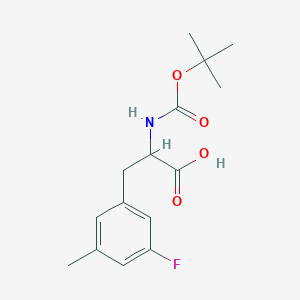
2-tert-Butoxycarbonylamino-3-(3-fluoro-5-methylphenyl)-propionic acid
Descripción general
Descripción
2-tert-Butoxycarbonylamino-3-(3-fluoro-5-methylphenyl)-propionic acid (2-tBCA-3-FMPPA) is an organic compound that has been studied for its potential applications in the field of scientific research. This compound is a derivative of propionic acid, which is a carboxylic acid with a single carbon-carbon bond and two oxygen atoms. It has a molecular weight of 241.2 g/mol and a melting point of approximately 80°C. 2-tBCA-3-FMPPA is a relatively new compound that has been recently developed for its potential use in scientific research.
Aplicaciones Científicas De Investigación
Hydrogel Formation for Drug Delivery
One significant application of derivatives of 2-tert-Butoxycarbonylamino compounds is in the creation of hydrogels for drug delivery. A study by Guchhait et al. (2021) investigated the gelation performances of three synthesized short tripeptide-based amphiphiles, including a variant similar to 2-tert-Butoxycarbonylamino-3-(3-fluoro-5-methylphenyl)-propionic acid. These compounds showed promising hydrogelation capabilities, making them suitable for entrapping and releasing drugs like Vitamin B12 and Doxorubicin. The study also highlighted their potential for localized breast cancer therapy due to their anticancer activity and non-toxicity to normal human lymphocytes at certain concentrations (Guchhait et al., 2021).
Synthesis of Fluorinated Compounds
Pomeisl et al. (2007) described the synthesis of 3-Fluorofuran-2(5H)-ones using a process that involved the transformation of mixtures of (E)- and (Z)-2-fluoroalk-2-enoates, prepared from 2-hydroxycarbonyl compounds. This method is relevant for generating fluorinated building blocks, which are valuable in various chemical syntheses, including those involving 2-tert-Butoxycarbonylamino derivatives (Pomeisl et al., 2007).
Structural Studies and Peptide Conformation
The study of the crystal structure of compounds related to 2-tert-Butoxycarbonylamino-3-(3-fluoro-5-methylphenyl)-propionic acid can provide insights into peptide conformation, which is crucial in understanding protein interactions and drug design. Jankowska et al. (2002) investigated a compound with a similar structure, highlighting the conformation of tert-butoxycarbonyl groups and their implications for peptide structure (Jankowska et al., 2002).
Photocatalytic Transformation Studies
Sakkas et al. (2007) researched the photocatalytic transformation of salbutamol using titanium dioxide as a photocatalyst, a process relevant to environmental remediation. This research provides insights into the degradation pathways of complex organic molecules, which could include compounds like 2-tert-Butoxycarbonylamino derivatives (Sakkas et al., 2007).
Propiedades
IUPAC Name |
3-(3-fluoro-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-9-5-10(7-11(16)6-9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLADOKXDXYKDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butoxycarbonylamino-3-(3-fluoro-5-methylphenyl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B1415885.png)
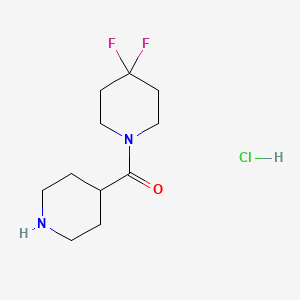
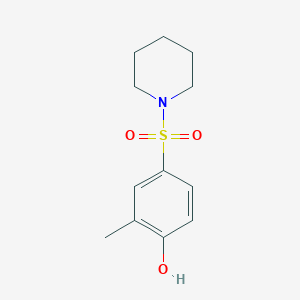
![[4-(4-Methoxypyrazol-1-ylmethyl)-phenyl]-methanol](/img/structure/B1415890.png)
![5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B1415892.png)
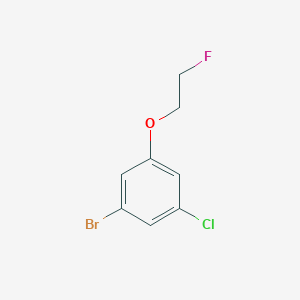
![2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1415895.png)
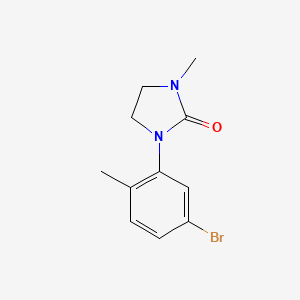
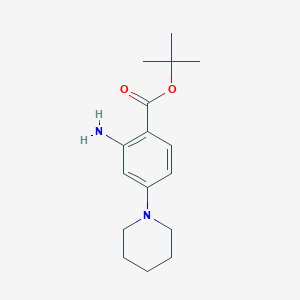
![3-[4-(3-Hydroxypropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1415900.png)
